molecular formula C7H6BrFN2S B1285841 1-(4-Bromo-2-fluorophenyl)thiourea CAS No. 930396-07-9

1-(4-Bromo-2-fluorophenyl)thiourea

Cat. No.: B1285841
CAS No.: 930396-07-9
M. Wt: 249.11 g/mol
InChI Key: GOWRWGYTXLKMHG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a thiourea group.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with thiourea. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be optimized by adjusting parameters such as temperature, solvent, and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)thiourea can be compared with other thiourea derivatives and halogenated phenyl compounds. Similar compounds include:

    1-(2-Bromo-4-fluorophenyl)thiourea: Similar structure but with different positions of bromine and fluorine atoms.

    1-(4-Chloro-2-fluorophenyl)thiourea: Chlorine atom instead of bromine.

    1-(4-Bromo-2-chlorophenyl)thiourea: Chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRWGYTXLKMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585555
Record name N-(4-Bromo-2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-07-9
Record name N-(4-Bromo-2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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